Application Summary: 1-Methyl-4-piperidone is a derivative of piperidine, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs.
Methods of Application: Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds, including medicinal products. The specific methods of application or experimental procedures would depend on the specific drug being synthesized.
Results or Outcomes: The results or outcomes obtained would also depend on the specific drug being synthesized.
Application Summary: 1-Methyl-4-piperidone is widely used in the artificial fibre industry It is polymerizable and used as a precursor to nylon
Methods of Application: 1-Methyl-4-piperidone is used as a solvent and as an intermediate for organic synthesis It is also used in the aqueous carrier medium and amide penetrants in inks and water-soluble paints
Results or Outcomes: The use of 1-Methyl-4-piperidone in these applications contributes to the production of artificial fibres, inks, and paints
Application Summary: 1-Methyl-4-piperidone is used as an intermediate for organic synthesis.
Methods of Application: The specific methods of application or experimental procedures would depend on the specific compound being synthesized.
Results or Outcomes: The results or outcomes obtained would depend on the specific compound being synthesized.
Application Summary: 1-Methyl-4-piperidone has excellent applications as solvents It is used in the aqueous carrier medium and amide penetrants in inks and water-soluble paints
Methods of Application: 1-Methyl-4-piperidone is used as a solvent in various industrial processes. .
Results or Outcomes: The use of 1-Methyl-4-piperidone as a solvent contributes to the production of various industrial products, including inks and paints
Application Summary: 1-Methyl-4-piperidone can be used as a reactant to prepare spiropiperidine rings.
Application Summary: 1-Methyl-4-piperidone can be used to prepare (3 E ,5 E )-1-Methyl-3,5-bis (phenylmethylene)-4-piperidinone.
Methods of Application: The specific methods of application or experimental procedures would involve reacting 1-Methyl-4-piperidone with benzaldehyde via Michael addition, followed by intramolecular O -cyclization/elimination sequential reactions.
1-Methyl-4-piperidone, also known as N-Methyl-4-piperidone, is an organic compound with the molecular formula and a molecular weight of approximately 113.16 g/mol. It is classified as a piperidinone, which features a six-membered saturated ring containing nitrogen. This compound appears as a colorless to pale yellow liquid and is notable for its distinctive odor. The compound's structure includes a carbonyl group (C=O) at the 4-position of the piperidine ring, contributing to its reactivity and utility in various chemical processes .
Currently available scientific literature lacks specific details regarding the mechanism of action of 1-Methyl-4-piperidone in biological systems. Due to its use as a synthetic intermediate, its biological activity is likely not the primary focus of research.
1-Methyl-4-piperidone is classified as a hazardous material []. Here are some key safety concerns:
Research indicates that 1-methyl-4-piperidone exhibits biological activity that may be relevant for pharmaceutical applications. It has been studied for its potential use in the synthesis of various bioactive compounds. Some studies suggest it may have antibacterial properties, although further research is necessary to fully elucidate its biological effects and mechanisms of action .
Several methods exist for synthesizing 1-methyl-4-piperidone:
1-Methyl-4-piperidone has diverse applications across different fields:
Interaction studies involving 1-methyl-4-piperidone focus on its reactivity with other compounds and its role in various chemical transformations. Its ability to participate in nucleophilic addition reactions makes it a valuable reagent in synthetic organic chemistry. Additionally, studies on its interactions with biological systems are ongoing to assess its potential therapeutic applications .
Several compounds share structural similarities with 1-methyl-4-piperidone. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
4-Piperidone | Lacks methyl group at position 1; used in similar reactions. | |
N-Methylpyrrolidinone | Contains a five-membered ring; different reactivity patterns. | |
3-Methyl-4-piperidone | Methyl group at position 3 alters its reactivity compared to 1-methyl variant. |
The unique placement of the methyl group at position 1 distinguishes 1-methyl-4-piperidone from its analogs, affecting both its chemical reactivity and biological activity.
Flammable